![molecular formula C8H10O2 B12052822 (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 108266-75-7](/img/structure/B12052822.png)
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S)-acide bicyclo[2.2.1]hept-5-ène-2-carboxylique est un composé organique bicyclique avec une structure unique qui comprend un groupe fonctionnel acide carboxylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (1S,2R,4S)-bicyclo[2.2.1]hept-5-ène-2-carboxylique implique généralement la réaction de Diels-Alder, qui est une réaction de cycloaddition [4+2] entre un diène et un diénophile. Une voie de synthèse courante implique la réaction du cyclopentadiène avec l'anhydride maléique, suivie d'une hydrolyse pour donner l'acide carboxylique souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée, impliquant souvent l'utilisation de catalyseurs et des conditions contrôlées de température et de pression.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2R,4S)-acide bicyclo[2.2.1]hept-5-ène-2-carboxylique subit divers types de réactions chimiques, notamment:
Oxydation: Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d'autres formes réduites.
Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du groupe acide carboxylique.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des réactifs comme le chlorure de thionyle (SOCl2) peuvent être utilisés pour convertir l'acide carboxylique en un chlorure d'acyle, qui peut ensuite subir d'autres réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sels carboxylates, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
(1S,2R,4S)-acide bicyclo[2.2.1]hept-5-ène-2-carboxylique a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme bloc de construction en synthèse organique, en particulier dans la synthèse de structures bicycliques complexes.
Biologie: Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes et comme composé modèle pour étudier les voies biologiques.
Industrie: Utilisé dans la production de polymères et d'autres matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (1S,2R,4S)-bicyclo[2.2.1]hept-5-ène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe acide carboxylique peut former des liaisons hydrogène et des interactions ioniques avec diverses molécules biologiques, influençant ainsi leur activité et leur fonction. La structure bicyclique confère une rigidité, ce qui peut être important pour la liaison à des cibles spécifiques et l'exercice de ses effets.
Applications De Recherche Scientifique
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can be important for binding to specific targets and exerting its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle: Un composé avec un groupe fonctionnel acide carboxylique similaire mais une structure différente.
Disilanes: Des composés organosiliciés aux propriétés électroniques uniques qui peuvent être comparées à la structure bicyclique de l'acide (1S,2R,4S)-bicyclo[2.2.1]hept-5-ène-2-carboxylique.
Unicité
(1S,2R,4S)-acide bicyclo[2.2.1]hept-5-ène-2-carboxylique est unique en raison de sa structure bicyclique rigide et de la présence d'un groupe acide carboxylique. Cette combinaison de caractéristiques en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Numéro CAS |
108266-75-7 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
Clé InChI |
FYGUSUBEMUKACF-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O |
SMILES canonique |
C1C2CC(C1C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


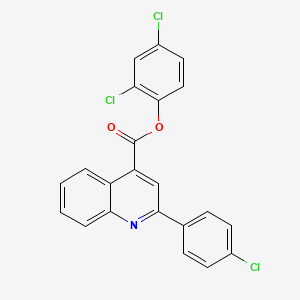
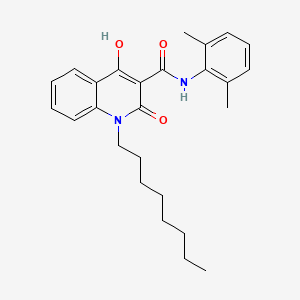

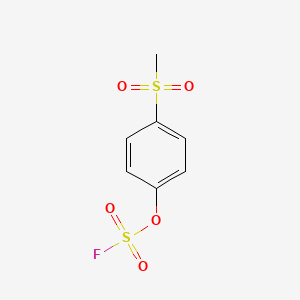
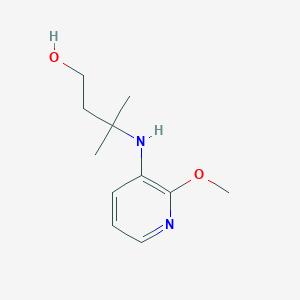
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
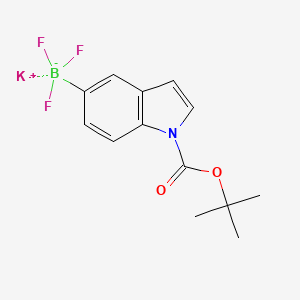
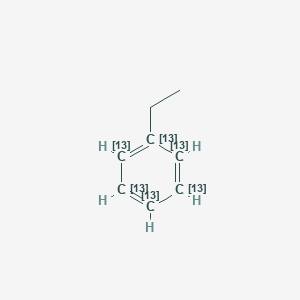
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)

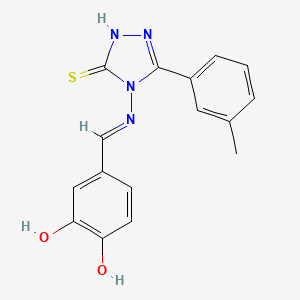
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)

